molecular formula C10H7N3O B1493637 3H-Pyrimido[4,5-B]indol-4(9H)-one CAS No. 5719-50-6

3H-Pyrimido[4,5-B]indol-4(9H)-one

Cat. No. B1493637
CAS RN: 5719-50-6
M. Wt: 185.18 g/mol
InChI Key: HGLOYSHAQVDDDZ-UHFFFAOYSA-N
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Description

“3H-Pyrimido[4,5-B]indol-4(9H)-one” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of the 9H-pyrimido[4,5-b]indole family .


Synthesis Analysis

The synthesis of 3H-Pyrimido[4,5-B]indol-4(9H)-one derivatives involves a series of chemical reactions . The process starts with the optimization of a novel class of GSK-3 inhibitors based on the tofacitinib-derived screen hit . A series of 19 novel 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives were synthesized and their structure–activity relationships were studied with focus on the cyanoacetyl piperidine moiety .


Molecular Structure Analysis

The molecular structure of 3H-Pyrimido[4,5-B]indol-4(9H)-one is complex and involves several key functional groups . The structure of this compound and its derivatives have been analyzed using 1H and 13C NMR spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3H-Pyrimido[4,5-B]indol-4(9H)-one derivatives are intricate . The crucial role of the nitrile group and its importance for the activity of this compound series was unveiled .

Mechanism of Action

Target of Action

The primary targets of 3H-Pyrimido[4,5-B]indol-4(9H)-one are the RET kinase and TRK . These targets play a significant role in numerous cancers, including lung, thyroid, breast, pancreatic, and prostate .

Mode of Action

3H-Pyrimido[4,5-B]indol-4(9H)-one interacts with its targets by inhibiting their activity. This compound is a dual RET/TRK inhibitor, meaning it can inhibit both RET and TRK . This dual inhibition can be utilized in tumors with both RET and TRK genetic backgrounds and can also provide blockade of fusions that are selected for from RET inhibitor treatments .

Biochemical Pathways

The compound affects the RET kinase signaling pathway, which is activated in numerous cancers . By inhibiting RET kinase, the compound can disrupt this signaling pathway, potentially slowing the growth of cancer cells .

Pharmacokinetics

It is known that selective inhibitors like this compound can lose efficacy over time due to the selective nature of the inhibitor placing darwinian-like pressure on the tumor to bypass treatment through the selection of novel oncogenic drivers .

Result of Action

The molecular and cellular effects of 3H-Pyrimido[4,5-B]indol-4(9H)-one’s action include the inhibition of RET kinase signaling, which is activated in numerous cancers . This can result in the slowing of cancer cell growth .

Action Environment

The action, efficacy, and stability of 3H-Pyrimido[4,5-B]indol-4(9H)-one can be influenced by various environmental factors. For example, the compound’s efficacy can be affected by the genetic background of the tumor. The compound is most effective in tumors with both RET and TRK genetic backgrounds .

Future Directions

The future directions for research on 3H-Pyrimido[4,5-B]indol-4(9H)-one and its derivatives could involve further exploration of their kinase inhibition properties . There is potential for these compounds to be developed into effective therapeutic agents for the treatment of diseases associated with abnormal protein kinase regulation and phosphorylation .

properties

IUPAC Name

3,9-dihydropyrimido[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-8-6-3-1-2-4-7(6)13-9(8)11-5-12-10/h1-5H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLOYSHAQVDDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Pyrimido[4,5-B]indol-4(9H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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